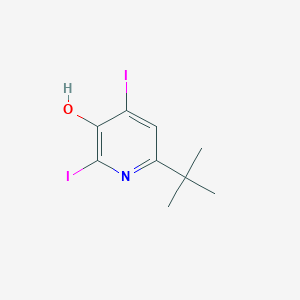
Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate: is an organic compound with a complex structure that includes tert-butyl groups, formyl groups, a methoxy group, and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formylation: The addition of formyl groups to specific positions on the aromatic ring.
Tert-butylation: The addition of tert-butyl groups to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biology and Medicine:
Biological Studies: Used in research to study the effects of specific functional groups on biological systems.
Industry:
Chemical Manufacturing: Used as a precursor in the production of various chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate depends on its specific application. In pharmaceuticals, the compound’s functional groups can interact with molecular targets such as enzymes or receptors, leading to biological effects. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Tert-butyl 2,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group.
Tert-butyl 3,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group at a different position.
2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group at another position.
Uniqueness: Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
Properties
Molecular Formula |
C18H23NO7 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C18H23NO7/c1-17(2,3)13-11(9-21)14(19(23)24)15(25-7)10(8-20)12(13)16(22)26-18(4,5)6/h8-9H,1-7H3 |
InChI Key |
JEQNRZWFOOTBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(C(=C1C(=O)OC(C)(C)C)C=O)OC)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)

![N-[6-(4-chlorophenoxy)pyridin-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B13875979.png)






![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
